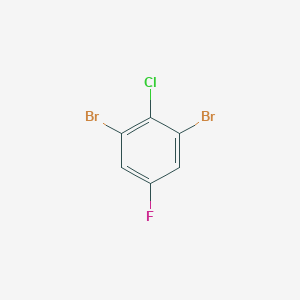

1,3-Dibromo-2-chloro-5-fluorobenzene

Beschreibung

Eigenschaften

IUPAC Name |

1,3-dibromo-2-chloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2ClF/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZKDJJMHRYNBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369183 | |

| Record name | 1,3-dibromo-2-chloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179897-90-6 | |

| Record name | 1,3-Dibromo-2-chloro-5-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179897-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-dibromo-2-chloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dibromo-2-chloro-5-fluorobenzene: A Key Building Block for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development, the strategic use of halogenated aromatic compounds is of paramount importance. These molecules serve as versatile scaffolds and key intermediates, enabling the construction of complex molecular architectures with tailored electronic and steric properties. Among these, 1,3-Dibromo-2-chloro-5-fluorobenzene emerges as a compound of significant interest. Its unique substitution pattern, featuring three distinct halogen atoms on a benzene ring, offers a rich platform for selective functionalization through a variety of cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive overview of 1,3-Dibromo-2-chloro-5-fluorobenzene, detailing its chemical and physical properties, a plausible synthetic route, its expected reactivity, potential applications in drug discovery, and essential safety information.

Core Properties and Identifiers

A thorough understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development. The key identifiers and physicochemical properties of 1,3-Dibromo-2-chloro-5-fluorobenzene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 179897-90-6 | [1][2] |

| Molecular Formula | C₆H₂Br₂ClF | [2][3] |

| Molecular Weight | 288.34 g/mol | [2][3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 85-87 °C | [1] |

| Boiling Point | 260.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 2.1 ± 0.1 g/cm³ | [1] |

| Flash Point | 111.3 ± 25.9 °C | [1] |

| InChIKey | PZKDJJMHRYNBOR-UHFFFAOYSA-N | [3] |

| SMILES | FC1=CC(Br)=C(Cl)C(Br)=C1 | [3] |

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons. Due to the coupling with the adjacent fluorine atom and potentially long-range couplings with other protons, these signals will likely appear as complex multiplets.

-

¹³C NMR: The spectrum will exhibit six signals for the six aromatic carbons. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JC-F). The chemical shifts of the carbons will be influenced by the electronegativity of the attached halogens.

-

IR Spectroscopy: The infrared spectrum will display characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (in the 1400-1600 cm⁻¹ region), and C-Halogen (C-F, C-Cl, C-Br) stretching vibrations at lower frequencies.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms and one chlorine atom. The fragmentation pattern would likely involve the loss of halogen atoms and potentially the elimination of small neutral molecules.

Synthesis and Reactivity

The synthesis of polyhalogenated benzenes often involves multi-step sequences, with the Sandmeyer reaction being a cornerstone for the introduction of halogens onto an aromatic ring via a diazonium salt intermediate.[4] A plausible and detailed synthetic protocol for 1,3-Dibromo-2-chloro-5-fluorobenzene is outlined below, based on established methodologies for similar compounds.[5]

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene.

Detailed Experimental Protocol

Step 1: Diazotization of 2,4-Dibromo-6-chloroaniline

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2,4-Dibromo-6-chloroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water via the dropping funnel, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt. The completion of the diazotization can be monitored by testing for the absence of the starting aniline using a suitable analytical method (e.g., TLC).

Step 2: Fluoro-dediazoniation (Balz-Schiemann type reaction)

-

To the cold diazonium salt solution, slowly add a solution of tetrafluoroboric acid (HBF₄, 1.2 eq).

-

A precipitate of the diazonium tetrafluoroborate salt should form. Isolate the salt by filtration and wash it with cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether).

-

Carefully dry the isolated diazonium tetrafluoroborate salt.

-

Gently heat the dry salt in a suitable apparatus. The salt will decompose to yield 1,3-Dibromo-2-chloro-5-fluorobenzene, nitrogen gas, and boron trifluoride. The product can be collected by distillation or sublimation.

-

Purify the crude product by recrystallization or column chromatography to obtain the final product.

Reactivity Profile

The reactivity of 1,3-Dibromo-2-chloro-5-fluorobenzene is dictated by the electronic effects of the four halogen substituents. The fluorine atom, being the most electronegative, exerts a strong inductive electron-withdrawing effect, while the bromine and chlorine atoms also contribute to the electron-deficient nature of the aromatic ring. This electronic profile makes the compound susceptible to nucleophilic aromatic substitution, particularly at positions activated by the halogens.

Furthermore, the presence of two bromine atoms provides two reactive sites for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[6][7][8] The differential reactivity of the C-Br versus C-Cl bonds can potentially be exploited for selective and sequential cross-coupling reactions, allowing for the stepwise introduction of different functional groups.[7] This regioselective functionalization is a powerful tool in the synthesis of complex organic molecules.

Caption: Reactivity overview of 1,3-Dibromo-2-chloro-5-fluorobenzene.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are integral to the development of a vast number of pharmaceuticals.[9][10] The introduction of halogens can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[11][12]

1,3-Dibromo-2-chloro-5-fluorobenzene serves as a valuable building block in medicinal chemistry for several reasons:

-

Scaffold for Diversity-Oriented Synthesis: The multiple halogenation sites allow for the creation of libraries of compounds with diverse substitution patterns, which is crucial for structure-activity relationship (SAR) studies.

-

Introduction of a Fluorine Moiety: The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also improve binding affinity through favorable electrostatic interactions.

-

Precursor to Complex Heterocycles: This compound can be used as a starting material for the synthesis of various heterocyclic systems, which are common motifs in many drug molecules.

While specific drugs derived directly from 1,3-Dibromo-2-chloro-5-fluorobenzene are not prominently documented in publicly available literature, its structural motifs are present in various biologically active compounds, suggesting its potential as a key intermediate in the synthesis of novel therapeutic agents.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 1,3-Dibromo-2-chloro-5-fluorobenzene. It is classified as a hazardous substance and requires careful handling to avoid exposure.[13][14][15][16][17]

-

Hazard Identification: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[13][14]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[13][14]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[13][14]

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[13]

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[13]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[13]

-

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

1,3-Dibromo-2-chloro-5-fluorobenzene is a highly functionalized aromatic compound with significant potential as a building block in advanced organic synthesis. Its unique combination of halogen atoms provides multiple avenues for selective chemical transformations, making it a valuable tool for medicinal chemists and researchers in the pharmaceutical and agrochemical industries. A thorough understanding of its properties, synthesis, reactivity, and safe handling procedures is essential for unlocking its full synthetic potential and accelerating the discovery of novel and impactful molecules.

References

-

Chemsrc. 1,3-Dibromo-2-chloro-5-fluorobenzene | CAS#:179897-90-6. Retrieved from [Link]

-

Matrix Fine Chemicals. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE. Retrieved from [Link]

-

Wikipedia. Sandmeyer reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 19). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,4-Dibromo-2-fluorobenzene, 99+%. Retrieved from [Link]

-

PubChem. 1,3-Dibromo-5-chlorobenzene. Retrieved from [Link]

- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.

- Corpet, M., & Darses, S. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry, 12, 2476–2535.

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 20). The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. The Versatility of 1,3-Dibromo-5-fluorobenzene in Modern Chemical Synthesis. Retrieved from [Link]

-

ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

- Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. RSC Medicinal Chemistry, 15(1), 18–21.

- Mykhailiuk, P. K. (2021). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. European Journal of Organic Chemistry, 2021(24), 3429–3447.

- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

- Mondal, S., & Darses, S. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(21), 16175–16246.

- Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Israel Journal of Chemistry, 51(11-12), 1219–1229.

-

Organic Syntheses. o-CHLOROBROMOBENZENE. Retrieved from [Link]

- Ma, S., & Zhang, J. (2012). Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted conjugated enediynes and unsymmetrical 1,3-diynes. Organic & Biomolecular Chemistry, 10(30), 5797–5800.

Sources

- 1. 1,3-Dibromo-2-chloro-5-fluorobenzene | CAS#:179897-90-6 | Chemsrc [chemsrc.com]

- 2. 1,3-Dibromo-2-chloro-5-fluorobenzene CAS#: 179897-90-6 [m.chemicalbook.com]

- 3. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]

- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to 1,3-Dibromo-2-chloro-5-fluorobenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromo-2-chloro-5-fluorobenzene is a polysubstituted aromatic compound that serves as a crucial building block in the synthesis of complex organic molecules. Its unique arrangement of halogen substituents on the benzene ring imparts specific reactivity and properties, making it a valuable intermediate in the pharmaceutical and agrochemical industries. The presence of bromine, chlorine, and fluorine atoms provides multiple sites for further functionalization, allowing for the construction of diverse molecular architectures. This guide offers a comprehensive overview of the physical and chemical properties of 1,3-Dibromo-2-chloro-5-fluorobenzene, its synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and development settings.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1,3-Dibromo-2-chloro-5-fluorobenzene is essential for its safe handling, storage, and application in chemical synthesis.

| Property | Value | Source(s) |

| CAS Number | 179897-90-6 | [1] |

| Molecular Formula | C₆H₂Br₂ClF | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | Pink to pink-brown needles or powder | [2] |

| Melting Point | 85-87 °C | [2] |

| Boiling Point | 260 °C | [2] |

| Density | 2.089 g/cm³ | [2] |

| Solubility | Insoluble in water, soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General chemical knowledge |

| Flash Point | 111 °C | [2] |

| Refractive Index | 1.602 (estimate) | [2] |

Spectral Data for Structural Elucidation

The characterization of 1,3-Dibromo-2-chloro-5-fluorobenzene relies on a combination of spectroscopic techniques. While publicly available, high-resolution spectra are limited, the expected spectral features can be predicted based on the structure and data from similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple, showing two aromatic protons. Due to the substitution pattern, these protons would appear as doublets of doublets, with coupling constants influenced by the adjacent fluorine and bromine atoms. The chemical shifts would be in the downfield region typical for aromatic protons, further shifted by the electron-withdrawing effects of the halogen substituents.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons. The carbon atoms directly bonded to the halogens will show characteristic chemical shifts and coupling with fluorine. The carbon attached to fluorine will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), a key feature for its identification. The carbons bonded to bromine and chlorine will also have their chemical shifts influenced by the electronegativity and heavy atom effect of these halogens.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for a substituted benzene ring. Key absorptions are expected in the following regions:

-

3100-3000 cm⁻¹: C-H stretching vibrations of the aromatic ring.

-

1600-1400 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

1250-1000 cm⁻¹: C-F stretching vibrations.

-

Below 800 cm⁻¹: C-Cl and C-Br stretching vibrations.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms and one chlorine atom. The molecular ion peak (M⁺) will be observed, accompanied by M+2, M+4, and M+6 peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). Common fragmentation pathways would involve the loss of halogen atoms or the entire halogenated benzene ring fragmentation.

Synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene

The most common and industrially relevant method for the synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene is through a Sandmeyer-type reaction, starting from a corresponding aniline derivative.[3][4]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a general procedure for the synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene from a suitable aniline precursor.

Step 1: Diazotization of the Arylamine

-

In a well-ventilated fume hood, prepare a solution of the starting aniline (e.g., 2,6-dibromo-4-fluoroaniline, which would yield a different isomer but illustrates the general process) in an appropriate acidic medium (e.g., a mixture of hydrobromic acid and sulfuric acid) in a reaction vessel equipped with a stirrer and a thermometer.

-

Cool the mixture to 0-5 °C using an ice-salt bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled aniline solution, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

Stir the reaction mixture for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction (Halogen Exchange)

-

In a separate reaction vessel, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

-

Heat the copper(I) chloride solution to 50-60 °C.

-

Slowly add the cold diazonium salt solution prepared in Step 1 to the hot copper(I) chloride solution. Vigorous nitrogen gas evolution will be observed. The rate of addition should be controlled to maintain a steady evolution of gas.

-

After the addition is complete, continue to stir the reaction mixture at 50-60 °C for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel to yield pure 1,3-Dibromo-2-chloro-5-fluorobenzene.

Caption: Workflow for the synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene.

Chemical Reactivity and Regioselectivity

The reactivity of 1,3-Dibromo-2-chloro-5-fluorobenzene in electrophilic aromatic substitution (EAS) is governed by the combined electronic effects of its four halogen substituents. All halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho, para-directing due to resonance electron donation from their lone pairs.

The directing effects of the substituents on the remaining two hydrogens are as follows:

-

Position 4 (para to Fluorine, ortho to Chlorine, meta to both Bromines): The fluorine atom strongly directs ortho and para. The chlorine atom also directs ortho and para. The two bromine atoms have a meta-directing influence on this position. The activating effect of fluorine and chlorine through resonance will likely make this position susceptible to electrophilic attack.

-

Position 6 (ortho to Fluorine and one Bromine, para to Chlorine): The fluorine and the adjacent bromine direct to this position. The chlorine atom also directs para to this position.

The overall regioselectivity of an EAS reaction on this substrate will be a complex interplay of these directing effects, steric hindrance, and the nature of the electrophile. In general, substitution is expected to be challenging due to the presence of four deactivating groups. However, under forcing conditions, substitution may occur, with the precise outcome depending on the specific reaction conditions.

Applications in Drug Development and Agrochemicals

1,3-Dibromo-2-chloro-5-fluorobenzene is a valuable building block in the synthesis of a variety of biologically active molecules.

-

Pharmaceuticals: The polysubstituted benzene ring serves as a scaffold for the synthesis of novel drug candidates. The halogen atoms can be replaced or modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce different functional groups, allowing for the exploration of structure-activity relationships.[5][6] The presence of fluorine is often desirable in medicinal chemistry as it can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.

-

Agrochemicals: This compound is also utilized in the development of new pesticides and herbicides. The specific substitution pattern can be tailored to achieve desired biological activity against target pests or weeds while potentially minimizing off-target effects.[5]

Safety and Handling

1,3-Dibromo-2-chloro-5-fluorobenzene is a chemical that requires careful handling in a laboratory setting.

-

Hazards: It is classified as an irritant to the skin, eyes, and respiratory system.[2]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

1,3-Dibromo-2-chloro-5-fluorobenzene is a key chemical intermediate with significant applications in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it a valuable tool for researchers and synthetic chemists. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective and safe utilization in the development of new and innovative products.

References

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 8). Sandmeyer Reaction. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, December 18). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

National Center for Biotechnology Information. (n.d.). A general electrochemical strategy for the Sandmeyer reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025, October 20). The Crucial Role of 1,3-Dibromo-5-fluorobenzene in Modern Pharmaceutical Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

-

Chemsrc. (2025, August 23). 1,3-Dibromo-2-chloro-5-fluorobenzene | CAS#:179897-90-6. Retrieved from [Link]

Sources

- 1. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]

- 2. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide to 1,3-Dibromo-2-chloro-5-fluorobenzene: A Halogenated Building Block for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,3-dibromo-2-chloro-5-fluorobenzene, a polyhalogenated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. We will delve into its molecular structure, physicochemical properties, a detailed synthetic protocol, and its prospective applications, particularly in the realm of drug discovery.

Molecular Structure and Physicochemical Properties

1,3-Dibromo-2-chloro-5-fluorobenzene is a substituted benzene ring bearing four halogen atoms. This dense halogenation pattern imparts unique electronic properties and multiple reactive sites, making it a valuable intermediate for complex molecular architectures.

Key Identifiers and Properties:

| Property | Value | Source(s) |

| IUPAC Name | 1,3-Dibromo-2-chloro-5-fluorobenzene | [1] |

| CAS Number | 179897-90-6 | [1] |

| Molecular Formula | C₆H₂Br₂ClF | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| SMILES | FC1=CC(Br)=C(Cl)C(Br)=C1 | [1] |

| InChIKey | PZKDJJMHRYNBOR-UHFFFAOYSA-N | [1] |

The spatial arrangement of the halogen substituents dictates the molecule's reactivity. The bromine atoms, being larger and more polarizable, are susceptible to various coupling reactions, while the fluorine and chlorine atoms modulate the electronic nature of the aromatic ring.

Caption: 2D structure of 1,3-Dibromo-2-chloro-5-fluorobenzene.

Synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene

The synthesis of 1,3-dibromo-2-chloro-5-fluorobenzene can be achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of anilines to aryl halides.[2] The following protocol is a plausible and detailed method derived from established procedures for structurally similar compounds.[3][4]

Synthetic Workflow:

Caption: Synthetic workflow for 1,3-Dibromo-2-chloro-5-fluorobenzene.

Experimental Protocol:

Step 1: Diazotization of 2,6-Dibromo-4-fluoroaniline

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,6-dibromo-4-fluoroaniline (1.0 eq).

-

Add a 48% aqueous solution of hydrobromic acid (HBr) (4.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the aniline suspension, maintaining the temperature below 5 °C. The addition should be slow enough to control the exothermic reaction and prevent the evolution of nitrogen oxides.

-

After the addition is complete, stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid (HCl) (3.0 eq).

-

Heat the CuCl solution to 60-70 °C.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot CuCl solution. Vigorous evolution of nitrogen gas will be observed. Maintain the temperature of the reaction mixture between 60-80 °C during the addition.

-

After the addition is complete, continue to heat and stir the mixture at 80-90 °C for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as dichloromethane or diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash successively with 1 M NaOH solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1,3-dibromo-2-chloro-5-fluorobenzene.

Spectroscopic Analysis (Predicted)

As of the time of this writing, publicly available experimental spectroscopic data for 1,3-dibromo-2-chloro-5-fluorobenzene is limited. However, based on the known effects of halogen substituents on benzene rings, we can predict the salient features of its spectra.

-

¹H NMR: The molecule contains two aromatic protons. Due to the unsymmetrical substitution pattern, these protons are chemically non-equivalent and are expected to appear as two distinct signals in the aromatic region (δ 7.0-8.0 ppm). Each signal would likely be a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

-

¹³C NMR: Six distinct signals are expected for the six aromatic carbons. The carbon atoms directly bonded to the halogens will be significantly shifted. The C-F bond will exhibit a large one-bond coupling constant (¹JCF), and smaller two- and three-bond couplings (²JCF and ³JCF) will be observed for the neighboring carbons.

-

IR Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and strong C-halogen (C-F, C-Cl, C-Br) stretching vibrations in the fingerprint region (below 1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) and one chlorine atom (³⁵Cl and ³⁷Cl in approximately 3:1 ratio). This will result in a cluster of peaks for the molecular ion.

Applications in Drug Discovery and Development

Polyhalogenated aromatic compounds are of great interest in medicinal chemistry due to their ability to modulate the physicochemical properties of a drug candidate, such as lipophilicity, metabolic stability, and binding affinity.[5]

The strategic placement of halogen atoms in 1,3-dibromo-2-chloro-5-fluorobenzene offers several advantages for drug design:

-

Scaffold for Diverse Functionality: The two bromine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[2] This allows for the introduction of a wide range of substituents to explore the chemical space around the core scaffold.

-

Modulation of Electronic Properties: The electron-withdrawing nature of the fluorine and chlorine atoms can influence the pKa of nearby functional groups and the overall electronic character of the molecule, which can be crucial for target engagement.

-

Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms (such as oxygen, nitrogen, or sulfur) in the active site of a biological target.[6] These interactions can significantly contribute to the binding affinity and selectivity of a ligand. The fluorine atom, being less polarizable, is a weaker halogen bond donor but can participate in other non-covalent interactions.

Safety and Handling

1,3-Dibromo-2-chloro-5-fluorobenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to consult the Safety Data Sheet (SDS) before use.

-

Hazards: May cause skin and eye irritation. May be harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

1,3-Dibromo-2-chloro-5-fluorobenzene is a highly functionalized aromatic compound with significant potential as a versatile building block in organic synthesis. Its unique arrangement of four halogen atoms provides multiple handles for chemical modification and allows for the fine-tuning of molecular properties. While a relative scarcity of public data exists for this specific compound, its structural features make it an attractive starting point for the synthesis of novel compounds in the fields of drug discovery and materials science. Further exploration of its reactivity and applications is warranted to fully unlock its synthetic potential.

References

Click to expand

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). (n.d.). MDPI. Retrieved January 4, 2026, from [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry and the Centre National de la Recherche Scientifique. Retrieved January 4, 2026, from [Link]

-

Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). (2023, December 19). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Halogen Bonding beyond Crystals in Materials Science | The Journal of Physical Chemistry B. (2019, September 16). ACS Publications. Retrieved January 4, 2026, from [Link]

-

Sandmeyer Reaction - experimental procedure and set up. (2025, January 2). YouTube. Retrieved January 4, 2026, from [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Absolute Beginners Guide to MOPAC. (n.d.). Computational Chemistry List. Retrieved January 4, 2026, from [Link]

-

MOPAC Manual (Seventh Edition). (n.d.). Drug Design Laboratory. Retrieved January 4, 2026, from [Link]

-

Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Structural Examination of Halogen-Bonded Co-Crystals of Tritopic Acceptors. (2018, January 13). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene. (n.d.). Google Patents.

-

Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). Vanderbilt University. Retrieved January 4, 2026, from [Link]

-

Molecular Orbital PACkage (MOPAC). (n.d.). MolSSI. Retrieved January 4, 2026, from [Link]

- Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene. (n.d.). Google Patents.

-

1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

-

[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (n.d.). The Royal Society of Chemistry. Retrieved January 4, 2026, from [Link]

-

13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0329815). (n.d.). NP-MRD. Retrieved January 4, 2026, from [Link]

-

MOPAC Manual. A General Molecular Orbital Package. Fourth Edition. (n.d.). DTIC. Retrieved January 4, 2026, from [Link]

-

1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS. (n.d.). Matrix Fine Chemicals. Retrieved January 4, 2026, from [Link]

- Method for preparing 2-bromo-5-fluoroaniline. (n.d.). Google Patents.

-

Assessing and maximizing data quality in macromolecular crystallography. (2015, July 24). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023, February 22). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. (2021, February 14). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024, October 23). National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. (n.d.). RSC Publishing. Retrieved January 4, 2026, from [Link]

-

How to get the bond length and bond angle distribution for a molecule from molecular simulation results? (2020, June 24). ResearchGate. Retrieved January 4, 2026, from [Link]

-

30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024, June 25). SciELO. Retrieved January 4, 2026, from [Link]

-

How to plot molecules with angles and bond lengths. (2021, December 27). Matter Modeling Stack Exchange. Retrieved January 4, 2026, from [Link]

-

radi0sus/xyz2tab: Convert XYZ data to bond lengths & angles, calculate contacts, planes and dihedral angles and print tables. (n.d.). GitHub. Retrieved January 4, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-1,3-dichloro-2-fluorobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

synthesis pathways for 1,3-Dibromo-2-chloro-5-fluorobenzene

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthesis pathway for 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS No: 179897-90-6), a key halogenated aromatic building block. The strategic challenge in synthesizing such polysubstituted benzenes lies in achieving precise control over the placement of each substituent. This document details a highly logical and efficient two-step synthesis commencing from the commercially available intermediate, 3-Chloro-5-fluoroaniline. The core of the strategy involves a regiochemically controlled electrophilic dibromination, driven by the powerful directing effects of the aniline functional group, followed by a reductive deamination to yield the target compound. This guide is intended for researchers, chemists, and drug development professionals, offering not just a protocol, but a deep dive into the chemical principles that ensure the success and reliability of the synthesis.

Introduction: The Strategic Importance of Polysubstituted Halobenzenes

Polysubstituted aromatic compounds, particularly those featuring multiple, distinct halogen atoms, are foundational pillars in modern medicinal chemistry, agrochemical science, and materials development. The specific arrangement of halogens on the aromatic core profoundly influences the molecule's steric and electronic properties, affecting its reactivity, lipophilicity, and metabolic stability. This makes compounds like 1,3-Dibromo-2-chloro-5-fluorobenzene invaluable intermediates. They serve as versatile scaffolds where the differential reactivity of the C-Br and C-Cl bonds can be exploited in sequential cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity with high precision.[1][2]

The primary synthetic hurdle is not merely the introduction of halogens, but their installation in a specific, predetermined regiochemical arrangement. Direct halogenation of a less-substituted benzene often leads to a mixture of isomers, posing significant purification challenges. Therefore, a successful synthesis relies on a strategic sequence of reactions that leverages the inherent directing effects of existing functional groups to guide incoming substituents to their desired positions. The pathway detailed herein exemplifies this principle, employing the powerful activating and ortho-directing nature of an amine group to orchestrate the synthesis.

Retrosynthetic Analysis: A Logic-Driven Approach

A sound synthetic plan begins with a logical deconstruction of the target molecule. For 1,3-Dibromo-2-chloro-5-fluorobenzene, the most robust retrosynthetic approach involves identifying a key transformation that simplifies the structure while ensuring the preceding steps are feasible and high-yielding. Instead of forming the C-halogen bonds as the final step, which would suffer from poor regioselectivity, we identify a more strategic disconnection: the removal of a functional group that was instrumental in directing the halogenation steps.

The chosen strategy hinges on the reductive deamination of a carefully designed aniline precursor. This approach allows us to use the powerful and predictable directing effect of the amino group to install the bromine atoms correctly, and then cleanly remove it to furnish the final product.

Caption: Retrosynthetic analysis of 1,3-Dibromo-2-chloro-5-fluorobenzene.

The Synthesis Pathway: From Aniline to Final Product

The proposed forward synthesis is a two-stage process designed for efficiency, high regioselectivity, and operational simplicity.

Part 1: Synthesis of the Key Intermediate: 2,6-Dibromo-3-chloro-5-fluoroaniline

The cornerstone of this synthesis is the precise dibromination of 3-Chloro-5-fluoroaniline. The success of this step is almost entirely dictated by the electronic nature of the starting material.

Causality Behind Experimental Choices:

-

Starting Material Selection: 3-Chloro-5-fluoroaniline is an ideal starting point. The chloro and fluoro groups are already in the desired 1,3-relationship relative to each other (which will become the 2-chloro and 5-fluoro relationship in the final product after numbering changes).

-

Regiochemical Control: The amino group is a strongly activating, ortho-, para-directing group.[3][4] In electrophilic aromatic substitution, it is the dominant directing influence on the ring, overriding the weaker deactivating and ortho-, para-directing effects of the halogens. The positions ortho to the amino group (C2 and C6) are highly activated and are the primary sites for electrophilic attack. The para position (C4) is also activated, but the directing effects from the existing halogens also converge on the C2 and C6 positions, ensuring a highly selective dibromination at these sites.

Experimental Protocol: Dibromination

-

Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HBr), add 3-Chloro-5-fluoroaniline (1.0 eq) and a suitable solvent such as glacial acetic acid or dichloromethane.

-

Reagent Preparation: In the dropping funnel, prepare a solution of bromine (2.1 eq) in the same solvent. Safety Note: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Execution: Cool the flask containing the aniline solution to 0-5 °C in an ice bath. Add the bromine solution dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, carefully pour the reaction mixture into a beaker of ice water. Neutralize the excess acid and bromine by the slow addition of a saturated sodium bisulfite solution, followed by a saturated sodium bicarbonate solution until the pH is ~7-8. The solid precipitate is the desired product, 2,6-Dibromo-3-chloro-5-fluoroaniline.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an ethanol/water mixture.

Part 2: Reductive Deamination to Yield 1,3-Dibromo-2-chloro-5-fluorobenzene

With the key aniline intermediate in hand, the final step is the removal of the amino group. This is achieved via a two-step diazotization-reduction sequence.

Causality Behind Experimental Choices:

-

Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures produces an aryl diazonium salt.[5][6][7] Maintaining a low temperature (0-5 °C) is critical, as diazonium salts are generally unstable and can decompose at higher temperatures.[6][7]

-

Reductive Deamination: While the Sandmeyer reaction uses copper salts to replace the diazonium group with a nucleophile (like -Cl, -Br, -CN), reductive deamination specifically replaces it with a hydrogen atom.[5][8] Hypophosphorous acid (H₃PO₂) is a classic and effective reducing agent for this transformation. It reduces the diazonium salt to the corresponding arene, liberating nitrogen gas in the process.

Experimental Protocol: Deamination

-

Diazotization: In a beaker, prepare a solution of 2,6-Dibromo-3-chloro-5-fluoroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and water, or a mixture of phosphoric and sulfuric acids. Cool this solution to 0 °C in an ice-salt bath. While stirring vigorously, add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature strictly below 5 °C. Stir for an additional 30 minutes at this temperature after the addition is complete. Safety Note: Diazonium salts can be explosive when dry. Keep in solution at all times.

-

Reduction: In a separate, larger flask, place chilled hypophosphorous acid (H₃PO₂, 50% aqueous solution, ~5-10 eq).

-

Reaction Execution: Slowly add the cold diazonium salt solution to the stirred hypophosphorous acid. The addition may cause foaming due to the evolution of nitrogen gas. Control the rate of addition to maintain a manageable reaction.

-

Completion and Isolation: After the addition is complete, allow the mixture to stand at low temperature for 1-2 hours, then let it warm to room temperature and stir overnight. The product will often separate as an oil or solid.

-

Work-up and Purification: Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1,3-Dibromo-2-chloro-5-fluorobenzene.

Data Summary and Validation

The following table summarizes the key parameters for the proposed synthesis. Validation at each stage should be performed using standard analytical techniques to confirm identity and purity.

| Step | Reaction Type | Key Reagents | Typical Conditions | Expected Yield | Validation Methods |

| 1 | Electrophilic Dibromination | Br₂, Acetic Acid | 0 °C to RT, 5-8 h | 80-90% | ¹H NMR, ¹³C NMR, GC-MS |

| 2 | Reductive Deamination | NaNO₂, H₂SO₄; H₃PO₂ | 0-5 °C then RT, 12-16 h | 70-85% | ¹H NMR, ¹³C NMR, GC-MS, Elemental Analysis |

Overall Synthesis Workflow

The complete transformation is visualized in the following workflow diagram.

Caption: Forward synthesis workflow for 1,3-Dibromo-2-chloro-5-fluorobenzene.

Conclusion

The synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene can be achieved with high efficiency and excellent regiochemical control through a two-part strategy. By leveraging the powerful ortho-directing effect of the amine in 3-Chloro-5-fluoroaniline for a selective dibromination, a key polysubstituted aniline intermediate is readily prepared. The subsequent removal of this directing group via a well-established diazotization and reductive deamination protocol cleanly furnishes the desired target compound. This pathway represents a classic demonstration of strategic functional group manipulation in modern organic synthesis, providing a reliable and scalable route for researchers and drug development professionals.

References

-

Aniline - Wikipedia. Wikipedia. [Link]

-

Sandmeyer reaction - Wikipedia. Wikipedia. [Link]

-

Chlorobenzene from Aniline via the Sandmeyer Reaction - Sciencemadness Discussion Board. Sciencemadness. [Link]

- CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents.

-

Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides - PMC - NIH. National Institutes of Health. [Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health. [Link]

-

The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena | Request PDF - ResearchGate. ResearchGate. [Link]

- US4446075A - Substituted bromofluorobenzene derivatives and process for its manufacture - Google Patents.

-

The Electrophilic Aromatic Substitution of Fluorobenzene - ResearchGate. ResearchGate. [Link]

- WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents.

-

Preparation of Haloarenes | CK-12 Foundation. CK-12 Foundation. [Link]

-

Electrophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

-

Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry. Master Organic Chemistry. [Link]

-

Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Aniline - Wikipedia [en.wikipedia.org]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1,3-Dibromo-2-chloro-5-fluorobenzene for Advanced Scientific Applications

This technical guide provides an in-depth overview of 1,3-Dibromo-2-chloro-5-fluorobenzene, a halogenated aromatic compound of significant interest to researchers, scientists, and professionals in drug development and materials science. This document elucidates its chemical identity, physicochemical properties, safety protocols, synthesis methodologies, and its emerging applications, particularly in the realm of medicinal chemistry.

Chemical Identity and Nomenclature

Correctly identifying a chemical compound is the cornerstone of scientific research. 1,3-Dibromo-2-chloro-5-fluorobenzene is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

The IUPAC name, 1,3-Dibromo-2-chloro-5-fluorobenzene , clearly indicates a benzene ring substituted with two bromine atoms at positions 1 and 3, a chlorine atom at position 2, and a fluorine atom at position 5.[1] This precise naming is crucial for database searches and regulatory submissions.

Beyond its formal IUPAC name, this compound may be referenced by various synonyms in commercial and academic literature. While no widely accepted common name exists, it is essential to be aware of potential alternative indexing terms such as 1-Chloro-2,6-dibromo-4-fluorobenzene .[1][2]

A critical identifier for any chemical substance is its CAS (Chemical Abstracts Service) Registry Number®, which is a unique numerical identifier. The CAS number for 1,3-Dibromo-2-chloro-5-fluorobenzene is 179897-90-6 .[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings.

Table 1: Physicochemical Properties of 1,3-Dibromo-2-chloro-5-fluorobenzene

| Property | Value | Source |

| Molecular Formula | C₆H₂Br₂ClF | [1] |

| Molecular Weight | 288.34 g/mol | [1] |

| Appearance | Pink to pink-brown needles | [5] |

| Melting Point | 85-87 °C | [5] |

| Boiling Point | 260 °C | [5] |

| Density | 2.089 g/cm³ | [5] |

| SMILES | FC1=CC(Br)=C(Cl)C(Br)=C1 | [1] |

| InChIKey | PZKDJJMHRYNBOR-UHFFFAOYSA-N | [1] |

Spectroscopic data is indispensable for the structural confirmation and purity assessment of 1,3-Dibromo-2-chloro-5-fluorobenzene. While raw spectral data is extensive, researchers can access ¹H NMR, IR, and Mass Spectrometry data through various chemical databases.[6][7][8] These analytical techniques provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the presence of key functional groups.

Safety and Handling

Due to its chemical nature, 1,3-Dibromo-2-chloro-5-fluorobenzene must be handled with appropriate safety precautions. It is classified as a hazardous chemical.[3]

Hazard Statements:

Precautionary Measures:

-

Prevention: Wash hands and any exposed skin thoroughly after handling.[3] Wear protective gloves, clothing, eye, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.[9]

-

Response:

-

If on skin: Wash with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[9]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3] If eye irritation persists, get medical advice.[9]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[3]

Synthesis Methodology

The synthesis of polysubstituted benzene rings like 1,3-Dibromo-2-chloro-5-fluorobenzene often involves multi-step sequences. A plausible and common approach for the synthesis of similar halogenated aromatic compounds involves the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate.

A potential synthetic route to a related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, starts from 3,5-dichloro-4-fluoroaniline. This aniline derivative is first converted to a diazonium salt, which is then reacted with a copper(I) bromide source.[10] This general strategy can be adapted for the synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene, likely starting from a corresponding aniline precursor.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of 1,3-Dibromo-2-chloro-5-fluorobenzene.

Exemplary Experimental Protocol (Adapted from related syntheses)

-

Diazotization: The starting aniline is dissolved in a suitable acid (e.g., a mixture of hydrobromic and hydrochloric acids). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) bromide and/or copper(I) chloride in the corresponding acid is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper halide solution. The reaction mixture is stirred and may require gentle warming to drive the reaction to completion.

-

Workup and Isolation: After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is washed with water and brine, then dried over an anhydrous salt like sodium sulfate.

-

Purification: The crude product is purified, often by column chromatography on silica gel, to yield the pure 1,3-Dibromo-2-chloro-5-fluorobenzene.

-

Characterization: The final product's identity and purity are confirmed using analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.

The choice of starting material and the specific reaction conditions would need to be optimized to achieve a good yield and purity of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated organic compounds are of immense importance in the pharmaceutical industry. The introduction of halogen atoms into a drug candidate's structure can significantly modulate its physicochemical and pharmacokinetic properties.

The strategic placement of bromine, chlorine, and fluorine atoms in 1,3-Dibromo-2-chloro-5-fluorobenzene makes it a valuable building block in medicinal chemistry. The different halogens offer distinct properties:

-

Fluorine: Can enhance metabolic stability, increase binding affinity, and alter the pKa of nearby functional groups.

-

Chlorine and Bromine: Can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-protein binding.[11] They also serve as versatile synthetic handles for further functionalization through cross-coupling reactions.

The bromine atoms, in particular, are amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in constructing the complex molecular architectures of modern pharmaceuticals.

Conceptual Role in Drug Discovery

Caption: Role of 1,3-Dibromo-2-chloro-5-fluorobenzene in a drug discovery workflow.

By utilizing 1,3-Dibromo-2-chloro-5-fluorobenzene as a scaffold, medicinal chemists can systematically explore the structure-activity relationship (SAR) of a series of compounds, leading to the identification of potent and selective drug candidates. The unique substitution pattern of this molecule allows for the introduction of various functional groups at specific positions, enabling fine-tuning of a compound's biological activity.

Conclusion

1,3-Dibromo-2-chloro-5-fluorobenzene is a highly functionalized aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined structure, coupled with the versatile reactivity of its halogen substituents, makes it a valuable tool for the synthesis of complex molecular targets. A thorough understanding of its properties and adherence to strict safety protocols are essential for its effective and safe utilization in research and development.

References

-

Matrix Fine Chemicals. (n.d.). 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,3-Dibromo-2-chloro-5-fluorobenzene | CAS#:179897-90-6. Retrieved from [Link]

- Google Patents. (n.d.). CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.

-

PubChem. (n.d.). 1,3-Dibromo-5-chlorobenzene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE. Retrieved from [Link]

-

Lu, Y., et al. (2012). Halogen bonding for rational drug design and new drug discovery. Expert Opinion on Drug Discovery, 7(5), 375-383. Retrieved from [Link]

Sources

- 1. 1,3-DIBROMO-2-CHLORO-5-FLUOROBENZENE | CAS [matrix-fine-chemicals.com]

- 2. echemi.com [echemi.com]

- 3. fishersci.com [fishersci.com]

- 4. 1,3-Dibromo-2-chloro-5-fluorobenzene | CAS#:179897-90-6 | Chemsrc [chemsrc.com]

- 5. echemi.com [echemi.com]

- 6. 1,3-Dibromo-2-chloro-5-fluorobenzene(179897-90-6) 1H NMR [m.chemicalbook.com]

- 7. 1,3-Dibromo-5-chloro-2-fluorobenzene(1805525-99-8) 1H NMR spectrum [chemicalbook.com]

- 8. 1,3-Dibromo-5-chlorobenzene | C6H3Br2Cl | CID 84676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]

- 11. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 1,3-Dibromo-2-chloro-5-fluorobenzene: A Comprehensive Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 1,3-Dibromo-2-chloro-5-fluorobenzene (CAS No. 179897-90-6), a key halogenated aromatic compound.[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights into the structural elucidation of this molecule using mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy.

Introduction: The Molecular Blueprint

1,3-Dibromo-2-chloro-5-fluorobenzene is a polysubstituted aromatic compound with the molecular formula C₆H₂Br₂ClF.[3][4] Its structural complexity, arising from the specific arrangement of four different halogen atoms on the benzene ring, necessitates a multi-faceted analytical approach for unambiguous characterization. The electronic and steric effects of the bromine, chlorine, and fluorine substituents create a unique spectroscopic fingerprint, which, when correctly interpreted, reveals the precise connectivity and chemical environment of each atom within the molecule. This guide will deconstruct this fingerprint piece by piece, offering a robust framework for its analysis.

First, we will visualize the molecule's structure and the numbering of its atoms, which will be referenced throughout this guide.

Caption: Structure of 1,3-Dibromo-2-chloro-5-fluorobenzene.

Mass Spectrometry: Unveiling the Molecular Weight and Halogen Signature

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For halogenated molecules, MS is particularly informative due to the characteristic isotopic patterns of chlorine and bromine.

Theoretical Framework: Isotopic Abundance

The presence of bromine and chlorine atoms imparts a distinctive pattern to the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with abundances of approximately 75.8% and 24.2%. Consequently, a molecule containing two bromine atoms and one chlorine atom, like the target compound, will exhibit a complex molecular ion cluster (M, M+2, M+4, M+6), with predictable relative intensities. This pattern is a powerful diagnostic tool for confirming the presence and number of these halogens.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A robust method for analyzing solid, volatile organic compounds like 1,3-Dibromo-2-chloro-5-fluorobenzene is GC-MS.

Caption: Workflow for GC-MS analysis of a solid organic compound.

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent like dichloromethane or ethyl acetate.[5]

-

Injection: A small volume (typically 1 µL) of the solution is injected into the heated inlet of the gas chromatograph, where the compound is vaporized.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electron Ionization (EI) at 70 eV is a standard method that fragments the molecule in a reproducible manner.[6]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

-

Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum.[7]

Data Summary and Interpretation

The electron ionization mass spectrum for 1,3-Dibromo-2-chloro-5-fluorobenzene is available from the NIST WebBook.[3] The key spectral data are summarized below.

| m/z | Relative Intensity (%) | Assignment |

| 286 | 50 | [M]⁺ (C₆H₂⁷⁹Br₂³⁵ClF) |

| 288 | 100 | [M+2]⁺ |

| 290 | 65 | [M+4]⁺ |

| 292 | 12 | [M+6]⁺ |

| 207 | 25 | [M - Br]⁺ |

| 128 | 15 | [M - 2Br]⁺ |

| 74 | 18 | [C₆H₂]⁺ |

Data sourced from NIST/EPA/NIH Mass Spectral Library.[1][3]

Interpretation:

-

Molecular Ion Cluster: The most compelling evidence for the compound's identity is the molecular ion cluster starting at m/z 286.[1] The intense peaks at m/z 288 and 290, with a significant peak at m/z 292, are the classic signature of a molecule containing two bromine atoms and one chlorine atom. The base peak at m/z 288 corresponds to the most abundant combination of isotopes.

-

Fragmentation Pattern: The fragmentation pattern provides further structural confirmation.

-

The loss of a bromine atom (mass 79 or 81) from the molecular ion results in the fragment ion cluster around m/z 207.

-

Subsequent loss of the second bromine atom leads to the ion at m/z 128.

-

The presence of a peak at m/z 74 suggests the aromatic ring has fragmented.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 1,3-Dibromo-2-chloro-5-fluorobenzene, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Theoretical Framework: Chemical Shift and Spin-Spin Coupling

The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electronegative substituents like halogens deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[9] The effect is most pronounced for fluorine, followed by chlorine and then bromine.

Spin-spin coupling occurs between magnetically active nuclei that are close to each other, typically through 2 or 3 bonds. This coupling splits the NMR signal into a multiplet, and the pattern of splitting reveals the number of neighboring nuclei. In this molecule, we expect to see coupling between the two aromatic protons (³JHH), as well as coupling between the protons and the ¹⁹F nucleus (JHF).

Experimental Protocol: Solution-State NMR

Since 1,3-Dibromo-2-chloro-5-fluorobenzene is a solid, it must be dissolved in a deuterated solvent for high-resolution solution-state NMR analysis.

Caption: Protocol for preparing a solid sample for solution-state NMR.

Step-by-Step Methodology:

-

Sample Weighing: Accurately weigh the appropriate amount of the solid sample. ¹³C NMR requires a more concentrated sample than ¹H NMR due to the low natural abundance of the ¹³C isotope.[10]

-

Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Complete dissolution is crucial for high-resolution spectra.[11]

-

Transfer: Carefully transfer the solution into a clean, high-quality NMR tube. If any solid particles remain, the solution should be filtered.[10]

-

Spectrometer Setup: Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe to the desired nucleus, and then acquiring the data using an appropriate pulse sequence.[11]

Predicted ¹H NMR Data and Interpretation

While experimental spectra are not publicly available, ¹H NMR chemical shifts can be reliably predicted based on substituent effects. The two protons on the ring are in different chemical environments and will thus produce two distinct signals.

| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H-4 | ~7.5 - 7.8 | Doublet of doublets (dd) | ³J(H4-H6) ≈ 8-9, ⁴J(H4-F5) ≈ 5-6 |

| H-6 | ~7.2 - 7.5 | Doublet of doublets (dd) | ³J(H6-H4) ≈ 8-9, ³J(H6-F5) ≈ 8-10 |

Interpretation:

-

Signal Count: The molecule's asymmetry means the two protons are chemically non-equivalent, leading to two signals in the aromatic region (typically δ 7.0-8.5 ppm).[12]

-

Chemical Shifts: Both protons are deshielded by the multiple halogen substituents. H-4 is flanked by a bromine and a fluorine atom, while H-6 is adjacent to a bromine atom. The precise chemical shifts will depend on the complex interplay of inductive and resonance effects of all four halogens.

-

Splitting Patterns:

-

H-4: This proton will be split into a doublet by the ortho-coupling to H-6 (³JHH). Each peak of this doublet will be further split into a doublet by the meta-coupling to the fluorine at C-5 (⁴JHF), resulting in a doublet of doublets.[13]

-

H-6: This proton will be split into a doublet by the ortho-coupling to H-4 (³JHH). Each of these peaks will be further split into a doublet by the ortho-coupling to the fluorine at C-5 (³JHF), also resulting in a doublet of doublets.

-

Caption: Key spin-spin coupling interactions in 1,3-Dibromo-2-chloro-5-fluorobenzene.

Predicted ¹³C NMR Data and Interpretation

The ¹³C NMR spectrum will show six distinct signals, one for each carbon atom, due to the lack of symmetry in the molecule.

| Carbon | Predicted δ (ppm) | Key Feature |

| C-1 | ~115-120 | Attached to Br |

| C-2 | ~130-135 | Attached to Cl |

| C-3 | ~118-123 | Attached to Br |

| C-4 | ~125-130 | Attached to H, split by F |

| C-5 | ~160-165 | Attached to F (large ¹JCF coupling) |

| C-6 | ~120-125 | Attached to H, split by F |

Interpretation:

-

Signal Count: Six signals are expected, confirming the absence of molecular symmetry.[14]

-

Carbon-Halogen Bonds: Carbons directly bonded to halogens exhibit characteristic chemical shifts. The carbon attached to the highly electronegative fluorine (C-5) will be the most downfield signal. Carbons bonded to bromine (C-1, C-3) and chlorine (C-2) will also be downfield compared to the C-H carbons.

-

Carbon-Fluorine Coupling: The most prominent feature will be the large one-bond coupling constant (¹JCF) for C-5, which can be over 240 Hz. C-4 and C-6 will also show smaller couplings to the fluorine (²JCF and ³JCF, respectively).

Infrared (IR) Spectroscopy: Identifying Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. It is particularly useful for identifying functional groups and, in the case of aromatic compounds, the substitution pattern on the ring.

Theoretical Framework: Aromatic Vibrations

Substituted benzenes exhibit several characteristic IR absorption bands:

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region.[15]

-

C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of bands, often of variable intensity, between 1620 and 1400 cm⁻¹.[16]

-

Out-of-Plane (OOP) C-H Bending: The C-H "wagging" vibrations are strong and their position in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern.[17]

-

C-X Stretching: The vibrations of the carbon-halogen bonds occur in the fingerprint region, typically with C-F > C-Cl > C-Br in frequency.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used technique for analyzing solid samples directly, requiring minimal sample preparation.

Step-by-Step Methodology:

-

Background Spectrum: A background spectrum of the clean ATR crystal is collected to account for atmospheric CO₂ and H₂O.

-

Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal, ensuring complete coverage.[18]

-

Pressure Application: A pressure arm is lowered to ensure firm contact between the sample and the crystal.

-

Data Collection: The IR spectrum is then collected. The IR beam passes through the crystal and reflects off the internal surface in contact with the sample, allowing the sample to absorb energy at its characteristic vibrational frequencies.[19]

-

Cleaning: The crystal is thoroughly cleaned after analysis.

Expected IR Absorption Bands and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong (multiple bands) |

| 1250 - 1000 | C-F Stretch | Strong |